- Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-L-methionine Enzymes, Biochemistry, 2019, 58(1), 36-39

Cas no 979-92-0 (SAH)

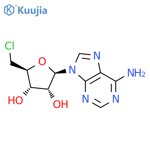

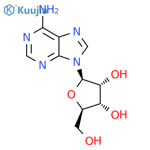

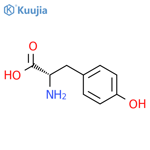

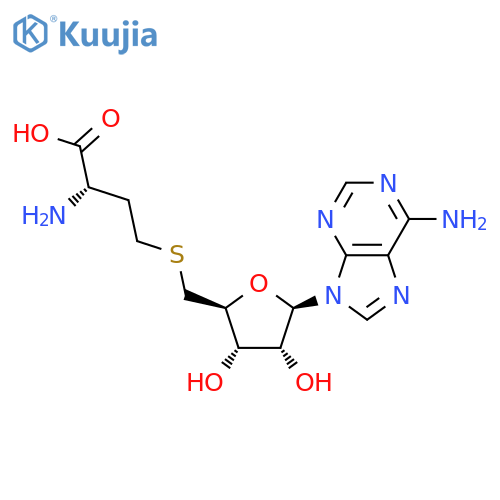

SAH structure

Nombre del producto:SAH

Número CAS:979-92-0

MF:C14H20N6O5S

Megavatios:384.410800933838

MDL:MFCD00037388

CID:805113

PubChem ID:24891441

SAH Propiedades químicas y físicas

Nombre e identificación

-

- S-(5'-deoxyadenosin-5'-yl)-L-Homocysteine

- S-(5-Adenosyl)-L-homocysteine

- 5'-DEOXY-S-ADENOSYL-L-HOMOCYSTEINE

- L-Homocysteine,S-(5'-deoxyadenosin-5'-yl)-

- S-(5?-Adenosyl)-L-homocysteine

- S-(5'-Adenosyl)-L-homocysteine

- S-Adenosylhomocysteine

- S-ADENOSYL-L-HOMOCYSTEINE

- (2S)-adenosylhomocysteine

- 5'-DEOXY-S-ADENOSYL

- Adenosylhomocysteine

- AdenosylhoMocysteine-13C5

- Adenosyl-L-homocysteine

- ADOHCY

- HOMOCYSTEINE,S-ADENOSYL

- hpce

- L-adenosyl-L-homocysteine

- L-S-AdenosylhoMocysteine

- 5′-Deoxy-S-adenosyl-L-homocysteine

- S-(5′-Adenosyl)-L-homocysteine

- S-(5′-Deoxyadenosine-5′)-L-homocysteine

- SAH

- SAH (S-Adenosylhomocysteine)

- Adenosine, 5′-S-(3-amino-3-carboxypropyl)-5′-thio-, L- (8CI)

- L

- Homocysteine, S-adenosyl-, L- (6CI, 7CI)

- S-(5′-Deoxyadenosin-5′-yl)-L-homocysteine (ACI)

- S-ADENOSYL-L-HOMOCYSTEINE [USP-RS]

- S-Adenosyl Homocysteine

- BRN 5166233

- (S)-2-amino-4-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methylthio)butanoic acid

- US8895245, S-Adenosyl-L-homocysteine (SAH)

- L-5'-S-(3-amino-3-carboxypropyl)-5'-thior-Adenosine

- NCGC00263623-01

- C14H20N6O5S

- Adenosine, 5'-S-(3-amino-3-carboxypropyl)-5'-thio-, L- (8CI)

- Q307434

- UNII-8K31Q2S66S

- CCG-208703

- S-(5'-Deoxyadenosine-5')-L-homocysteine

- adenosylhomo-cys

- BDBM50009672

- DB01752

- 8K31Q2S66S

- 1nw7

- CHEMBL418052

- S-[1-(adenin-9-yl)-1,5-dideoxy-beta-D-ribofuranos-5-yl]-L-homocysteine

- S-(((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)-L-homocysteine

- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)-

- adenosine, 5'-S-[(3S)-3-amino-3-carboxypropyl]-5'-thio-

- 2h23

- L-Homocysteine, S-(5'-deoxyadenosin-5'-yl)- (9CI)

- SCHEMBL8836

- 1aqi

- CHEBI:16680

- S-Adenosyl-L-homocysteine (SAH)

- (S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid

- bmse000289

- D-Ribitol, 5-S-(3-amino-3-carboxypropyl)-1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidin-3-yl)-1,4-anhydro-5-thio-, (1S,5(S))-

- S-Adenosyl-L-homocysteine, United States Pharmacopeia (USP) Reference Standard

- MFCD00037388

- 1jqd

- S-(5''-deoxyadenosin-5''-yl)-L-homocysteine

- 979-92-0

- Formycinylhomocysteine

- S7868

- 2bqz

- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid (non-preferred name)

- (S)-5'-(S)-(3-Amino-3-carboxypropyl)-5'-thioadenosine

- AS-64957

- S-(5''-adenosyl)-L-homocysteine

- A858597

- NCGC00263623-03

- S-(5'-Adenosyl)-L-homocysteine, crystalline

- S-adenosyl-homocysteine

- CS-0015632

- 1s4d

- FT-0771999

- 2-S-adenosyl-L-homocysteine

- AKOS022184395

- NS00014918

- GTPL5265

- C00021

- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)butanoic acid

- L-S-adenosyl-Homocysteine

- 5'-S-(3-amino-3-carboxypropyl)-5'-thio-L-Adenosine

- HY-19528

- EINECS 213-560-8

- 1qan

- Homocysteine, S-adenosyl-, L- (6CI,7CI)

- (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid

- DTXSID30895860

- adenosyl-homo-cys

- NCGC00263623-02

- (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid

- S-(5 inverted exclamation marka-Adenosyl)-L-homocysteine

- butanoic acid, 2-amino-4-(5'-thioadenosyl)-

-

- MDL: MFCD00037388

- Renchi: 1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1

- Clave inchi: ZJUKTBDSGOFHSH-WFMPWKQPSA-N

- Sonrisas: O[C@@H]1[C@H](O)[C@@H](CSCC[C@H](N)C(=O)O)O[C@H]1N1C=NC2C(=NC=NC1=2)N

Atributos calculados

- Calidad precisa: 384.12200

- Masa isotópica única: 384.122

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 5

- Recuento de receptores de enlace de hidrógeno: 11

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 7

- Complejidad: 504

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 5

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -3.5

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: 3

- Superficie del Polo topológico: 208

Propiedades experimentales

- Color / forma: Colorless cluster crystals

- Denso: 1.91±0.1 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 210-216 ºC

- Punto de ebullición: 787.5°C at 760 mmHg

- Punto de inflamación: 430°C

- índice de refracción: 1.839

- Disolución: Slightly soluble (5.4 g/l) (25 º C),

- PSA: 207.93000

- Logp: -0.15560

- Disolución: Soluble in hot water, slightly soluble in cold water, ethanol, very slightly soluble in ether.

SAH Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código F de la marca fuka:8-10-23

- Condiciones de almacenamiento:-20°C, protect from light

SAH Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

SAH PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A435561-1g |

(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |

979-92-0 | 97% | 1g |

$1575.0 | 2025-02-20 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012112-50MG |

979-92-0 | 50MG |

¥3199.48 | 2023-04-13 | |||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-25mg |

S-Adenosylhomocysteine |

979-92-0 | 98% | 25mg |

¥780.00 | 2023-09-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S139501-100mg |

SAH |

979-92-0 | ≥98% | 100mg |

¥1441.90 | 2023-09-01 | |

| ChemScence | CS-0015632-25mg |

SAH |

979-92-0 | 98.73% | 25mg |

$231.0 | 2022-04-26 | |

| ChemScence | CS-0015632-50mg |

SAH |

979-92-0 | 98.73% | 50mg |

$168.0 | 2021-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SIG-A9384-100MG |

SAH |

979-92-0 | A9384 |

¥4492.73 | 2021-09-03 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5034-50mg |

S-Adenosylhomocysteine |

979-92-0 | 98% | 50mg |

¥1176.00 | 2023-09-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-215826B-5 mg |

S-(5′-Adenosyl)-L-homocysteine, |

979-92-0 | ≥98% | 5mg |

¥278.00 | 2023-07-10 | |

| Ambeed | A435561-50mg |

(S)-2-Amino-4-((((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)thio)butanoic acid |

979-92-0 | 97% | 50mg |

$197.0 | 2025-02-20 |

SAH Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Dithiothreitol Catalysts: OxsB radical SAM enzyme (cobalamin-dependent) Solvents: Water ; 7 h, pH 7.5, rt

Referencia

- Biosynthesis of Oxetanocin-A Includes a B12-Dependent Radical SAM Enzyme That Can Catalyze both Oxidative Ring Contraction and the Demethylation of SAM, Biochemistry, 2021, 60(7), 537-546

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: NAD , Sodium pyruvate Catalysts: L-Lactate dehydrogenase , Adenosylhomocysteinase ; 12 h, pH 8.0, 85 °C

Referencia

- A thermostable S-adenosylhomocysteine hydrolase from Thermotoga maritima: Properties and its application on S-adenosylhomocysteine production with enzymatic cofactor regeneration, Enzyme and Microbial Technology, 2014, , 64-65

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Geranyl diphosphate , Magnesium chloride Catalysts: Methyltransferase Solvents: Water ; pH 7.4

Referencia

- Unprecedented Cyclization Catalyzed by a Cytochrome P450 in Benzastatin Biosynthesis, Journal of the American Chemical Society, 2018, 140(21), 6631-6639

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: L-Tyrosine , Potassium chloride , Magnesium chloride Catalysts: Salicylic acid (reaction products with melamine, zinc and imidazoles) , Melamine (reaction products with salicylic acid, zinc and imidazoles) , 2-Methylimidazole (reaction products with melamine, zinc and salicylic acid) , Zinc Solvents: Water ; 4 h, pH 8, 37 °C

Referencia

- Hydrogel-Metal-Organic-Framework Nanoparticle Composites for Immobilization of Active Biomacromolecules, ACS Applied Nano Materials, 2022, 5(2), 2222-2230

Synthetic Routes 6

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Homocysteine S-methyltransferase

Referencia

- Enzymatic analysis method for AdoMet-dependent methyltransferases, Gaodeng Xuexiao Huaxue Xuebao, 2012, 33(3), 521-525

Synthetic Routes 8

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; 3 h, rt

Referencia

- Tetrabutylammonium fluoride as a mild and versatile reagent for cleaving boroxazolidones to their corresponding free α-amino acids, European Journal of Organic Chemistry, 2017, 2017(11), 1475-1478

Synthetic Routes 10

Condiciones de reacción

Referencia

- Targeted Labeling of DNA by Methyltransferase-Directed Transfer of Activated Groups (mTAG), Journal of the American Chemical Society, 2007, 129(10), 2758-2759

Synthetic Routes 11

Condiciones de reacción

1.1 Catalysts: DNA methyltransferase

Referencia

- Direct transfer of extended groups from synthetic cofactors by DNA methyltransferases, Nature Chemical Biology, 2006, 2(1), 31-32

Synthetic Routes 12

Condiciones de reacción

1.1 Catalysts: Methyltransferase , Adenosyl-chloride synthase Solvents: Water ; 1 h, 37 °C; 5 min, 80 °C

Referencia

- A Tandem Chemoenzymatic Methylation by S-Adenosyl-L-methionine, ChemBioChem, 2013, 14(8), 950-953

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Methyltransferase Solvents: Water ; 24 h, pH 7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Methyltransferases: Green Catalysts for Friedel-Crafts Alkylations, ChemCatChem, 2016, 8(7), 1354-1360

SAH Raw materials

- Adenosine 5'-Triphosphate

- S-Adenosyl-L-methionine

- Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]propylsulfonio]-5′-deoxy-, inner salt

- (2R,3R,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-(chloromethyl)oxolane-3,4-diol

- L-Tyrosine

- DL-Homocysteine, 90%

- Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]-2-propen-1-ylsulfonio]-5'-deoxy-

- Adenosine

- L-Methionine

- L-Homocysteine

SAH Preparation Products

SAH Literatura relevante

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

979-92-0 (SAH) Productos relacionados

- 29908-03-0(S-Adenosyl-L-methionine)

- 17176-17-9(S-Adenosyl-DL-methionine)

- 485-80-3(Adenosine, 5'-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-)

- 3493-13-8(5'-(3S)-3-Amino-3-carboxypropylmethylsulfonio-5'-deoxy-Adenosine iodide)

- 1591548-20-7(N-(2-Amino-1-cyclohexylethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride)

- 1234351-74-6((2Z)-2-[(2-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

- 927803-35-8(2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid)

- 2098068-52-9(3-Chloro-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one)

- 2470437-08-0(1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylidenecyclobutane-1-carboxylic acid)

- 2228561-19-9(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)oxypropan-1-amine)

Proveedores recomendados

atkchemica

(CAS:979-92-0)SAH

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:979-92-0)SAH

Pureza:99%/99%/99%/99%

Cantidad:50mg/100mg/250mg/1g

Precio ($):161.0/256.0/477.0/1289.0